molecular formula C12H12F3NO3S B2542754 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide CAS No. 1797140-75-0

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide

Cat. No.: B2542754
CAS No.: 1797140-75-0
M. Wt: 307.29
InChI Key: VAYRFUNWXCYQSN-UHFFFAOYSA-N
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Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide
  • N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S/c1-20(17,18)16-7-2-3-8-19-11-6-4-5-10(9-11)12(13,14)15/h4-6,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYRFUNWXCYQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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